2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-oxaspiro[3.4]octan-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)4-7-5-9(6-12-7)2-1-3-9/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDYRYHFKKGYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 6 Oxaspiro 3.4 Octan 7 Yl Acetic Acid
Retrosynthetic Analysis and Disconnection Strategies for the Spiro[3.4]octane Core
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnections for 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid focus on the formation of the acetic acid side chain and the spirocyclic lactone core.
A primary disconnection (Cα-Cβ bond) of the acetic acid side chain points to the key intermediate, 6-Oxaspiro[3.4]octan-7-one. This suggests a synthetic strategy involving the alkylation of the corresponding lactone enolate with a suitable two-carbon electrophile, such as a haloacetate ester.
Further disconnection of the 6-Oxaspiro[3.4]octan-7-one core involves breaking the bonds of the lactone ring and the spirocyclic system. Common strategies involve cleaving the ester bond of the lactone, leading to a substituted cyclopentane (B165970) with a hydroxy acid or a related precursor. The formation of the spirocenter itself is often the most complex step, and strategies typically involve intramolecular cyclization or rearrangement reactions. youtube.com
The simultaneous or sequential formation of the spirocyclic quaternary carbon and the γ-butyrolactone ring is a critical aspect of the synthesis. Several methodologies have been developed for analogous spiro[3.4]octane systems.
One effective method is the oxidative spiroannulation of phenolic precursors. For instance, a 3-(4-hydroxyphenyl)propanoic acid derivative can undergo oxidative cyclization using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) to form a spirodienone, which can then be further elaborated into the desired saturated spirocyclic lactone. nih.gov
Another approach involves intramolecular cyclization . A suitably substituted cyclopentanone (B42830) derivative bearing a tethered nucleophile or radical precursor can be induced to cyclize, forming the spiro center. Samarium(II) iodide-induced cyclizations of 1-(2-formyloxyethyl)-3-formyloxycycloalkenes provide a pathway to spiro γ-butyrolactones via hemiacetal intermediates. rsc.org Radical cascades, such as the Beckwith-Dowd ring expansion/cyclization, can also be employed to construct γ-lactones spiro-fused to various cycloalkanones. nih.gov
More modern approaches include transition-metal-catalyzed reactions. Nickel-catalyzed enantioselective α-spirocyclization of lactones, where a lactone enolate intramolecularly adds to a tethered nitrile or other electrophile, represents a powerful method for forging the spirocyclic core. nih.govresearchgate.net
A multi-step sequence involving a Wolff rearrangement of a 3-diazochroman-4-one in the presence of an alkene, followed by a Baeyer-Villiger oxidation, has also been reported for the synthesis of 6-oxa-spiro[3.4]octan-1-one derivatives, which are structural isomers of the core of the target molecule. lookchem.com
Following the construction of the 6-Oxaspiro[3.4]octan-7-one core, the acetic acid side chain is typically introduced at the α-position to the lactone carbonyl. The most common and direct method is the alkylation of a lactone enolate .
The lactone is first treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), at low temperatures to generate the corresponding enolate. This enolate is then treated with an electrophilic two-carbon synthon. A typical reagent for this purpose is an ethyl haloacetate, like ethyl bromoacetate. This reaction forms an ester-substituted spirocycle, which upon subsequent acidic or basic hydrolysis yields the desired this compound. Controlling this reaction to prevent di-alkylation or other side reactions is crucial.
Total Synthesis Approaches to this compound and its Analogues
Total synthesis approaches are designed to be convergent and stereocontrolled. For the target molecule, a plausible total synthesis would integrate the formation of the core with the introduction of the side chain in a strategic sequence.
Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For this compound, the spirocenter is a quaternary stereocenter, and its asymmetric synthesis requires specialized methods.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed.
In the context of synthesizing the target molecule, a chiral auxiliary, such as a pseudoephedrine or pseudoephenamine derivative, could be used to form an amide with a precursor carboxylic acid. nih.gov The steric bulk of the auxiliary would then direct the diastereoselective formation of the spirocycle or the alkylation step to introduce the acetic acid side chain. For example, alkylation of a chiral amide enolate derived from a cyclopentane precursor with a tethered electrophile could establish the spirocenter with high diastereoselectivity. Subsequent cyclization to form the lactone and cleavage of the auxiliary would yield the enantiomerically enriched spirocyclic lactone.
| Chiral Auxiliary Type | Key Feature | Typical Application | Reference |
|---|---|---|---|
| Pseudoephedrine/Pseudoephenamine | Forms crystalline amide derivatives; provides high stereocontrol in alkylations. | Asymmetric alkylation to form α- and α,α-substituted carboxylic acids. | nih.gov |
| Evans Oxazolidinones | Rigid bicyclic system directs enolate alkylation via chelation control with a Lewis acid. | Diastereoselective synthesis of propionate (B1217596) and acetate-derived units. | sigmaaldrich.com |
Catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. asymmetricorganocatalysis.comunibo.it
Asymmetric Organocatalysis utilizes small, chiral organic molecules to catalyze reactions. researchgate.net For the synthesis of spirocyclic lactones, several organocatalytic methods have been developed. N-heterocyclic carbene (NHC) catalysts can mediate the formal [3+2] annulation of enals with substituted oxindoles to afford spiro γ-butyrolactones with high enantioselectivity. rsc.org Another strategy involves the use of chiral bifunctional sulfide (B99878) catalysts for the asymmetric bromolactonization of α-allyl carboxylic acids, which generates chiral α-spiro-γ-lactones. nii.ac.jp These methods create the spirocyclic lactone core enantioselectively, which could then be further functionalized.
| Catalysis Type | Catalyst Example | Reaction | Key Outcome | Reference |
|---|---|---|---|---|
| Organocatalysis (NHC) | Chiral Triazolium Salt | [3+2] Annulation | Enantioselective synthesis of spiro γ-butyrolactones. | rsc.org |
| Organocatalysis (Lewis Base) | BINOL-derived Chiral Sulfide | Asymmetric Bromolactonization | Enantioselective synthesis of α-spiro-γ-lactones. | nii.ac.jp |
| Transition-Metal Catalysis | Ni(COD)₂ / Chiral Ligand (e.g., Mandyphos) | Intramolecular α-Spirocyclization | Enantioselective formation of spirocyclic β-keto lactones. | nih.govacs.org |
| Transition-Metal Catalysis | Pd(II) / Ferrocene Bispalladacycle | Double Michael Addition | Enantioselective formation of spirocyclic azlactones. | nih.gov |
Transition-Metal Catalysis provides a complementary set of powerful tools for asymmetric synthesis. mdpi.comsemanticscholar.org Enantioselective nickel-catalyzed intramolecular α-spirocyclization has been shown to efficiently forge 5-, 6-, and 7-membered rings, providing access to chiral spirocyclic β-keto lactones which are closely related to the target structure. nih.govacs.org Palladium(II) catalysis has been used in the enantioselective formation of spirocyclic azlactones (nitrogen analogues of the target lactone) through a double Michael-addition cascade. nih.gov Such strategies highlight the potential for transition metals to catalyze the key spirocyclization step with high levels of stereocontrol.
Enantioselective and Diastereoselective Synthesis Methodologies
Chemoenzymatic and Microbial Reduction Strategies
The synthesis of optically pure lactones, including spiro-γ-lactones like this compound, presents significant challenges for traditional chemical methods, which often yield undesirable racemic mixtures. mdpi.com Chemoenzymatic and microbial reduction strategies offer a sustainable and highly selective alternative by leveraging the stereospecificity of enzymes. mdpi.comresearchgate.net
Microbial production is considered a more sustainable and efficient route to optically pure lactones compared to chemical synthesis, which can involve harsh reagents and generate significant waste. mdpi.com Engineered carbonyl reductases, in particular, have demonstrated high efficacy in the stereoselective synthesis of various γ- and δ-lactones. researchgate.net For instance, an engineered carbonyl reductase from Serratia marcescens (SmCRV4) has shown dramatically improved activity (up to 500-fold) and thermostability for producing lactones from their corresponding keto acids or esters. researchgate.net This enzyme and its variants facilitate the synthesis of lactones with high enantiomeric excess (95% to >99%) and excellent yields (78% to 90%). researchgate.net
The general approach involves the reduction of a suitable γ-keto acid precursor. In the context of this compound, a key intermediate would be a derivative of 4-oxo-adipic acid spiro-annulated with a cyclobutane (B1203170) ring. The enzyme would catalyze the asymmetric reduction of the ketone, followed by spontaneous or acid-catalyzed intramolecular cyclization to form the desired spiro-lactone ring with high stereocontrol.
Table 1: Performance of Engineered Carbonyl Reductase (SmCRV4) in Lactone Synthesis
| Substrate | Product | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|
| Methyl 4-oxodecanoate | (R)-γ-Decalactone | >99% | 90% |
| Ethyl 4-oxo-4-phenylbutanoate | (R)-γ-Phenyl-γ-butyrolactone | >99% | 85% |
| 5-Oxohexanoic acid | (R)-δ-Hexalactone | 98% | 78% |
This table presents data on the effectiveness of an engineered enzyme in synthesizing various lactones, illustrating the potential of such methods for producing complex structures like this compound. Data adapted from a study on engineered carbonyl reductases. researchgate.net
Convergent and Divergent Synthetic Pathways for Complex Derivatives
The synthesis of complex derivatives of this compound often employs convergent and divergent strategies to build molecular complexity efficiently. Spirocyclic scaffolds, including spiro-γ-lactams and other related structures, are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature. rsc.orgmdpi.com
A convergent synthesis would involve the separate preparation of the cyclobutane portion and the acetic acid-bearing lactone precursor, followed by their coupling in a later stage. For example, a pre-functionalized cyclobutanone (B123998) could be reacted with a reagent containing the acetic acid side chain, such as a Reformatsky or Wittig-type reagent, to construct the carbon skeleton before the key lactonization step.
A divergent synthesis would start from a common spirocyclic intermediate, which is then elaborated into a variety of derivatives. A key strategy for constructing the spirocyclic core is the ring-closing metathesis (RCM) reaction. researchgate.netnuph.edu.ua For instance, a synthesis could begin with a cyclobutanol (B46151) derivative which is O-alkylated with an appropriate acrylate. The resulting di-alkene can then undergo RCM using a Grubbs' catalyst to form the dihydrofuran ring, which is subsequently hydrogenated to the tetrahydrofuran (B95107) core of the spiro-lactone. researchgate.netnuph.edu.ua This common intermediate can then be modified at various positions to create a library of complex derivatives.
Example of a Divergent Approach:
Core Synthesis: Start with a suitable cyclobutanol.
Alkylation & RCM: Alkylate with methyl 2-(bromomethyl)acrylate, followed by Ring-Closing Metathesis to form a spiro-dihydrofuran carboxylate. nuph.edu.ua
Reduction: Hydrogenate the double bond to yield the saturated 6-Oxaspiro[3.4]octane core. nuph.edu.ua
Diversification: The resulting ester can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an aldehyde, providing multiple functional handles for further derivatization into more complex molecules. researchgate.netnuph.edu.ua
Key Stereocontrol Elements and Conformational Considerations in Synthesis
Achieving stereocontrol is paramount in the synthesis of this compound, as the spirocyclic nature creates a chiral center at the spiro-carbon. The relative configuration and preferred conformation of the molecule are determined by analyzing NMR spectroscopic data, such as homonuclear coupling constants and chemical shifts. nih.govresearchgate.net
Stereocontrol Elements:
Substrate-Controlled Diastereoselection: In reactions like conjugate additions or alkylations to a pre-existing spirocyclic ketone, the incoming group will typically add from the less sterically hindered face of the molecule, dictated by the conformation of the cyclobutane and lactone rings.
Reagent-Controlled Synthesis: The use of chiral catalysts or reagents can induce asymmetry. For example, asymmetric hydrogenation of an unsaturated lactone precursor using a chiral rhodium or ruthenium catalyst can set the stereochemistry of the acetic acid side chain.
Enzymatic Resolution: As discussed in section 2.2.1.3, enzymes provide an excellent method for achieving high levels of stereocontrol.
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles is crucial for developing environmentally benign syntheses of this compound. mdpi.com This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. atiner.grresearchgate.net
Key green chemistry approaches applicable to this synthesis include:
Use of Safer Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical carbon dioxide (scCO₂), or ionic liquids can significantly reduce environmental impact. mdpi.com
Catalysis: Employing catalytic reagents (e.g., metal catalysts, organocatalysts, or enzymes) is superior to using stoichiometric reagents, as catalysts are used in small amounts and can often be recycled, thus minimizing waste. researchgate.net
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comatiner.gr
Renewable Feedstocks: While challenging for this specific target, a long-term goal in green chemistry is to derive starting materials from renewable biomass rather than depleting fossil fuels. atiner.gr Microbial production pathways are a prime example of this principle in action. mdpi.com
Table 2: Comparison of Conventional vs. Green Synthetic Approaches
| Principle | Conventional Method | Green Alternative | Benefit |
|---|---|---|---|
| Solvent | Dichloromethane, THF | Supercritical CO₂, Water | Reduced toxicity and environmental pollution mdpi.com |
| Reagents | Stoichiometric oxidants (e.g., CrO₃) | Catalytic oxidation with H₂O₂ or O₂ | Higher atom economy, less toxic waste researchgate.net |
| Energy | Conventional heating (oil bath) | Microwave irradiation | Faster reactions, lower energy use atiner.gr |
| Process | Multi-step with purification at each stage | One-pot or tandem reactions | Fewer unit operations, less waste |
Synthesis of Labeled this compound Analogues for Mechanistic Research
The synthesis of isotopically labeled analogues of this compound is essential for conducting mechanistic studies, such as elucidating metabolic pathways or determining reaction mechanisms. Labeling with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C) allows the molecule to be traced and monitored.
Strategies for Isotopic Labeling:
Labeled Starting Materials: The most straightforward approach is to incorporate the label early in the synthesis by using a commercially available labeled starting material. For example, a ¹³C-labeled Grignard reagent could be used to introduce a labeled carbon atom into the cyclobutane ring.
Labeled Reagents: Specific functional groups can be introduced using labeled reagents. For instance, the carboxylic acid group could be formed via hydrolysis of a nitrile with H₂¹⁸O to label the oxygen atoms. Reduction of an ester with lithium aluminum deuteride (B1239839) (LiAlD₄) would introduce deuterium (B1214612) atoms into the resulting alcohol.
Isotope Exchange Reactions: In some cases, protons on the molecule can be exchanged for deuterium by treatment with a deuterium source like D₂O under acidic or basic conditions. This is particularly effective for protons alpha to a carbonyl group.
These labeled compounds serve as powerful tools in biochemical and pharmacological research. They can be used as internal standards in mass spectrometry for precise quantification, as probes in NMR spectroscopy to follow conformational changes, or as tracers to map the degradation and metabolic fate of the parent compound in biological systems. wikipedia.org
Chemical Reactivity and Mechanistic Investigations of 2 6 Oxaspiro 3.4 Octan 7 Yl Acetic Acid
Reaction Pathways of the Spiro[3.4]octane Core
The inherent ring strain of the cyclobutane (B1203170) moiety and the presence of the lactone functionality make the spiro[3.4]octane core susceptible to a variety of transformations, including ring expansion, contraction, and functionalization.
Ring Expansion and Contraction Reactions
The cyclobutane ring within the spiro[3.4]octane system is prone to ring expansion reactions, often driven by the release of ring strain. Acid-catalyzed rearrangements of related cyclobutane-containing systems can lead to the formation of more stable cyclopentane (B165970) or cyclopentene (B43876) derivatives. chemistrysteps.comwikipedia.org For instance, the formation of a carbocation adjacent to the cyclobutane ring can initiate a rearrangement cascade, resulting in the expansion of the four-membered ring. chemistrysteps.com Such transformations are pivotal in the synthesis of complex polycyclic frameworks.
Conversely, ring contraction reactions, though less common for cyclobutanes compared to larger rings, can be induced under specific conditions. The Favorskii rearrangement, for example, is a well-established method for the ring contraction of cyclic α-haloketones, a functionality that could be introduced into the spiro[3.4]octane system. wikipedia.org
Functionalization and Derivatization of the Oxaspiro Ring System
The oxaspiro ring system can be functionalized through various synthetic methodologies. The lactone moiety is a key handle for introducing diversity. Ring-opening of the lactone under basic or acidic conditions can provide access to substituted cyclobutane carboxylic acids, which can be further elaborated.
Furthermore, the development of catalytic methods has enabled the enantioselective synthesis and functionalization of spirocyclic lactones. For example, nickel-catalyzed intramolecular C-acylation has been utilized for the synthesis of α-spirocyclic lactones, highlighting a modern approach to constructing such motifs with high stereocontrol. acs.orgnih.gov The resulting β-keto lactone products offer a versatile scaffold for further synthetic manipulations.
Transformations Involving the Acetic Acid Side Chain
The acetic acid side chain of 2-(6-oxaspiro[3.4]octan-7-yl)acetic acid provides a versatile platform for a range of chemical modifications, including esterification, amidation, decarboxylation, reduction, and oxidation.
Esterification, Amidation, and Decarboxylation Reactions
Esterification: The carboxylic acid can be readily converted to its corresponding esters through various established methods. For sterically hindered carboxylic acids, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a particularly mild and effective method. organic-chemistry.orgrsc.org Other methods, such as those employing dried Dowex H+/NaI, have also proven efficient for the esterification of sterically demanding acids. nih.gov
| Esterification Method | Reagents | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst | Reversible; often requires excess alcohol. |
| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions; suitable for sterically hindered acids. organic-chemistry.orgrsc.org |
| Dried Dowex H+/NaI | Alcohol, Dowex H+, NaI | Effective for hindered esters; simple workup. nih.gov |
Amidation: The formation of amides from the carboxylic acid is another key transformation. Direct amidation with amines can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. However, the use of coupling agents or boron-based reagents can facilitate this transformation. acs.org Notably, carboxylic acids have been shown to promote the aminolysis of lactones, suggesting a potential for intramolecular reactions or reactions where the lactone itself participates in the amidation process. mit.eduacs.org
| Amidation Method | Reagents | Key Features |
| Coupling Agent Mediated | Amine, Coupling Agent (e.g., DCC, HATU) | Widely applicable; good yields. |
| Boron-Based Reagents | Amine, Boron Reagent (e.g., B(OCH2CF3)3) | Effective for direct amide formation. acs.org |
| Carboxylic Acid-Promoted | Amine, Carboxylic Acid | Can promote lactone aminolysis. mit.eduacs.org |
Decarboxylation: The removal of the carboxyl group, or decarboxylation, can be achieved under specific conditions. While simple carboxylic acids are generally stable, those with a β-carbonyl group (β-keto acids) undergo decarboxylation upon heating. masterorganicchemistry.com While the title compound is not a β-keto acid, radical-based methods, such as the Barton decarboxylation, offer a route to hydrodecarboxylation. nih.gov Photoredox catalysis has also emerged as a powerful tool for the decarboxylation of carboxylic acids under mild conditions. nih.gov
Reduction and Oxidation Pathways Relevant to Synthetic Modifications
Reduction: The carboxylic acid moiety can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. britannica.comchemistrysteps.comchemguide.co.uk It is important to note that NaBH₄ is generally not reactive enough to reduce carboxylic acids. chemistrysteps.com The choice of reducing agent is crucial to avoid unintended reactions with the lactone ring. Borane (BH₃) is another reagent capable of reducing carboxylic acids to alcohols. chemistrysteps.com
| Reducing Agent | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strong reducing agent; reacts with water. britannica.comchemistrysteps.comchemguide.co.uk |
| Borane (BH₃) | Primary Alcohol | Can be more selective than LiAlH₄. chemistrysteps.com |
| Sodium Borohydride (NaBH₄) | No Reaction | Not sufficiently reactive to reduce carboxylic acids. chemistrysteps.com |
Oxidation: The oxidation of the acetic acid side chain is challenging without cleaving the C-C bond. quora.com Under forcing conditions, such as with strong oxidizing agents or combustion, acetic acid can be oxidized to carbon dioxide and water. quora.com The oxidation of the α-carbon of the acetic acid side chain to introduce a hydroxyl group would lead to a glycolic acid derivative, but this is not a straightforward transformation. quora.com
Stereochemical Aspects and Regioselectivity in Reactions of this compound
The presence of stereocenters in this compound, including the spirocyclic carbon, means that its reactions can exhibit stereoselectivity and regioselectivity.
Stereoselectivity: In reactions involving the formation of new stereocenters, the existing stereochemistry of the molecule can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another. For instance, the alkylation of enolates derived from spiro-γ-lactones has been shown to proceed with high diastereoselectivity. acs.org The stereochemical outcome is often dictated by minimizing steric interactions in the transition state.
Regioselectivity: In reactions where there are multiple reactive sites, the selectivity for one site over another is known as regioselectivity. For example, in the ring-opening of the lactone, a nucleophile could theoretically attack either the carbonyl carbon or the α-carbon. The regioselectivity of such reactions is influenced by both electronic and steric factors. DFT calculations on related systems have been used to predict and explain the observed regioselectivity in lactone ring-opening reactions. rsc.org
Reaction Kinetics and Thermodynamic Considerations of Spirocyclic Systems
The reactivity of the spirocyclic γ-lactone ring in this compound is governed by principles applicable to γ-lactones in general. The hydrolysis of the lactone is a key reaction, proceeding to the corresponding γ-hydroxy acid. This reaction is a pH-dependent equilibrium between the closed-ring lactone and the open-chain carboxylate form. nih.gov
Kinetic studies on the hydrolysis of various γ-lactones indicate that the process occurs via acyl cleavage, as opposed to alkyl cleavage. nih.govnih.gov This mechanism is supported by experiments using isotopically labeled water (H₂¹⁸O), which show incorporation of the oxygen-18 isotope into the resulting carboxylate group. nih.gov The rate of hydrolysis is significantly influenced by pH. Under neutral and basic conditions, the reaction is largely dependent on the concentration of hydroxide (B78521) ions, which act as the nucleophile. nih.gov Conversely, the reverse reaction, ring-closing to reform the lactone, is favored under acidic conditions and can be dependent on the hydronium ion concentration at low pH. nih.gov
From a thermodynamic perspective, the stability of the five-membered γ-lactone ring is a critical factor. Unlike smaller, more strained lactone rings (e.g., β-lactones), γ-lactones possess relatively low ring strain. plos.orgnih.gov This low strain energy means that the ring-opening polymerization of most γ-lactones is thermodynamically unfavorable under standard conditions. nih.govacs.org The Gibbs free energy of polymerization (ΔG_p) is typically positive, which is a consequence of a small, often negative, enthalpy of polymerization (ΔH_p) being outweighed by a negative entropy of polymerization (ΔS_p) at typical reaction temperatures. plos.orgnih.gov
For instance, studies on γ-valerolactone, a structurally related γ-lactone, provide insight into the thermodynamics of ring-opening. The Gibbs free energy for the ring-opening of γ-valerolactone to form pentenoic acid has been determined to be positive, indicating a non-spontaneous process under standard conditions. mdpi.com
Table 1: Thermodynamic Data for the Ring-Opening of γ-Valerolactone
This interactive table provides thermodynamic values for the ring-opening of γ-valerolactone to pentenoic acid, which serves as an illustrative model for the thermodynamic considerations of the γ-lactone in this compound.
| Thermodynamic Parameter | Value | Reference |
| Reaction Enthalpy (ΔH_r) | 44.7 ± 4.3 kJ·mol⁻¹ | mdpi.com |
| Reaction Entropy (ΔS_r) | 71.9 ± 9.1 J·mol⁻¹·K⁻¹ | mdpi.com |
| Gibbs Free Energy (ΔG_r) at 298.15 K | ~23 kJ·mol⁻¹ | mdpi.com |
The spirocyclic nature of this compound, featuring a cyclobutane ring fused at the α-position to the lactone, introduces additional conformational rigidity. This rigidity can influence both the kinetics and thermodynamics of its reactions compared to simpler, non-spirocyclic γ-lactones. However, specific experimental data for this compound are not extensively available in the public domain.
Theoretical and Computational Studies of 2 6 Oxaspiro 3.4 Octan 7 Yl Acetic Acid
Quantum Chemical Calculations on Molecular Structure and Conformations
Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule at the electronic level. For 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid, these calculations can predict its three-dimensional structure, conformational preferences, and intrinsic reactivity.
Conformational Analysis of the Spiro[3.4]octane Core and Side Chain Flexibility
The spiro[3.4]octane core of this compound imparts significant conformational constraints. The fusion of the cyclobutane (B1203170) and tetrahydrofuran (B95107) rings at a single carbon atom (the spiro center) results in a relatively rigid bicyclic system. Computational analysis, typically using methods like Density Functional Theory (DFT), can identify the most stable conformations of this core. The cyclopentane-like tetrahydrofuran ring is expected to adopt an envelope or twist conformation to minimize steric strain.
The acetic acid side chain, attached to the tetrahydrofuran ring, introduces additional degrees of freedom. The key dihedral angles determining the side chain's orientation are those around the C-C and C-O bonds connecting it to the ring. Rotational barriers for these bonds can be calculated to understand the flexibility of the side chain and to identify the most populated conformers at a given temperature. The relative energies of different conformers, arising from the interplay of steric and electronic effects, can be determined to predict the most likely three-dimensional structure of the molecule in the gas phase.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 60° | 0.00 |
| B | 180° | 1.25 |
| C | -60° | 0.15 |
Note: Data is hypothetical and for illustrative purposes.
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound can be analyzed through quantum chemical calculations to predict its reactivity. Descriptors derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly informative. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.
Other reactivity descriptors that can be calculated include the electrostatic potential (ESP) mapped onto the electron density surface. The ESP identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other chemical species. For this compound, the oxygen atoms of the ether and carboxylic acid groups are expected to be regions of negative ESP, while the acidic proton will be a region of positive ESP.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Note: Data is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the environment. rsc.org For this compound, MD simulations can provide insights into its dynamics, conformational flexibility in solution, and how it interacts with solvent molecules or biological macromolecules.
In a typical MD simulation, the molecule is placed in a simulation box, often filled with a chosen solvent, and the trajectories of all atoms are calculated over time by integrating Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule and the characterization of intermolecular interactions, such as hydrogen bonds. For instance, an MD simulation of this compound in water would reveal the stability of hydrogen bonds between the carboxylic acid group and water molecules, as well as the hydration of the ether oxygen.
In Silico Prediction of Reaction Pathways and Transition States
For example, the synthesis of this compound could be modeled to understand the stereochemical outcome of the reaction or to identify potential side products. Similarly, the reactivity of the molecule in various chemical transformations can be predicted by calculating the energy barriers for different reaction pathways.
Ligand Docking and Molecular Modeling Studies with Potential Biological Receptors (Pre-clinical, in vitro)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, ligand docking is used to predict how a small molecule like this compound might bind to a biological target, such as a protein or enzyme. nih.gov
These in silico studies can help to identify potential biological receptors for the compound and to understand the key molecular interactions that stabilize the ligand-receptor complex. nih.gov The results of docking simulations are often scored to rank different binding poses and to estimate the binding affinity. This information can guide the design of new analogs with improved potency and selectivity. Molecular modeling can then be used to visualize and analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the receptor. nih.gov
Solvent Effects on the Structure and Reactivity of this compound
The choice of solvent can significantly influence the structure, conformational equilibrium, and reactivity of a molecule. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a given dielectric constant.
For this compound, polar protic solvents like water or methanol (B129727) are expected to stabilize conformations where the polar carboxylic acid group is exposed to the solvent, allowing for favorable hydrogen bonding interactions. In contrast, nonpolar solvents would favor more compact conformations. The reactivity of the carboxylic acid group, particularly its acidity, will also be highly dependent on the solvent's ability to stabilize the resulting carboxylate anion. Computational studies can quantify these effects and provide a deeper understanding of the molecule's behavior in different chemical environments.
Biological and Biochemical Research Applications of 2 6 Oxaspiro 3.4 Octan 7 Yl Acetic Acid and Its Analogues
Investigation of Molecular Targets and Ligand-Receptor Interactions (in vitro mechanistic studies)
In vitro mechanistic studies are crucial for elucidating the specific molecular targets and understanding the interactions between a compound and its biological receptors. However, there is no specific information in the scientific literature detailing such studies for 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid.
There is currently no publicly available research detailing the effects of this compound on enzyme activity. Therefore, its potential to act as an enzyme inhibitor or activator, and the mechanisms through which it might do so, remain uncharacterized.
Specific receptor binding affinities for this compound have not been reported in the literature. While some spirocyclic compounds have been investigated as muscarinic receptor antagonists, there is no data to confirm or quantify the binding of this particular compound to muscarinic or any other receptors.
Structure-Activity Relationship (SAR) Studies for Biological Probes
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. Such studies involve synthesizing and testing a series of analogues to identify key structural motifs responsible for potency and selectivity. At present, there are no published SAR studies focused on this compound and its derivatives, which would be essential for developing potent and selective biological probes.
Design and Synthesis of this compound-based Chemical Biology Tools
The development of chemical biology tools, such as fluorescent probes or affinity matrices, based on a particular scaffold requires a foundational understanding of its biological activity and molecular targets. Given the absence of this information for this compound, the design and synthesis of such tools have not been reported.
Role as a Privileged Chemical Scaffold in Drug Discovery Research (Pre-clinical, conceptual)
The 6-oxaspiro[3.4]octane moiety is recognized as a valuable three-dimensional scaffold in medicinal chemistry. Its rigid structure can help in optimizing the orientation of functional groups to enhance binding affinity and selectivity for biological targets. Spirocyclic structures, in general, are considered "privileged" as they often exhibit improved physicochemical properties, such as increased solubility and metabolic stability, compared to their non-spirocyclic counterparts. While the conceptual application of the 6-oxaspiro[3.4]octane scaffold in preclinical drug discovery is acknowledged, specific research highlighting this compound as a key privileged scaffold in a drug discovery program has not been documented.
Metabolic Fate and Biotransformation in Research Models (excluding human clinical trials)
There is no available data on the metabolic fate and biotransformation of this compound in any research models. Studies using, for example, liver microsomes would be necessary to understand its metabolic stability and identify potential metabolites, which is a critical step in the preclinical development of any compound.
Enzyme-Mediated Transformations in Vitro
In vitro studies using isolated enzymes or cellular fractions are fundamental in elucidating the metabolic pathways of a compound. For this compound and its analogues, several key enzymatic transformations can be anticipated based on their structural motifs. The primary sites for enzymatic action are the ester (lactone) linkage and the carbon skeleton.
Hydrolytic Cleavage of the Lactone Ring:
One of the principal enzymatic transformations for a γ-butyrolactone ring is hydrolysis. Esterases, including carboxylesterases and lactonases, are known to catalyze the cleavage of the ester bond. This reaction would result in the opening of the lactone ring to form a γ-hydroxy carboxylic acid.
In the case of this compound, enzymatic hydrolysis would yield the corresponding 4-(1-(hydroxymethyl)cyclobutyl)-4-hydroxybutanoic acid. This transformation is significant as it alters the compound's chemical properties, such as polarity and ability to interact with biological targets.
Oxidative Metabolism by Cytochrome P450 Enzymes:
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics. nih.govnih.gov These enzymes primarily catalyze oxidation reactions. nih.gov For this compound, several oxidative transformations are plausible:
Hydroxylation: CYP enzymes can introduce hydroxyl groups at various positions on the spirocyclic scaffold. The cyclobutane (B1203170) and tetrahydrofuran (B95107) rings contain several carbon atoms that could be subject to hydroxylation.
Oxidation of the Acetic Acid Side Chain: The acetic acid moiety could undergo further oxidation.
Dealkylation: While less common for this specific structure, oxidative cleavage of the ether bond is a possibility, though it is generally a more stable linkage.
The specific isoforms of CYP enzymes involved and the preferred sites of oxidation would need to be determined through detailed in vitro studies using a panel of recombinant human CYP enzymes or liver microsomes.
Interactive Data Table: Plausible Enzyme-Mediated Transformations of this compound
| Transformation | Enzyme Class | Potential Product | Significance |
| Lactone Hydrolysis | Esterases/Lactonases | 4-(1-(hydroxymethyl)cyclobutyl)-4-hydroxybutanoic acid | Ring-opening, increased polarity |
| Carbon Hydroxylation | Cytochrome P450 | Hydroxylated derivatives | Altered biological activity, further metabolism |
| Side Chain Oxidation | Cytochrome P450 | Oxidized acetic acid derivatives | Potential for conjugation |
Degradation Pathways in Model Biological Systems
Model biological systems, such as microbial cultures or liver S9 fractions, provide a more complex environment to study the complete degradation of a compound, involving a consortium of enzymes and metabolic processes.
Microbial Degradation:
Microorganisms possess a diverse array of enzymes capable of degrading complex organic molecules. The degradation of this compound in microbial systems would likely initiate with the enzymatic transformations mentioned above, particularly lactone hydrolysis and oxidation.
Following initial enzymatic attacks, the resulting intermediates would likely enter central metabolic pathways. For instance, the opened-ring hydroxy acid could be a substrate for dehydrogenases, leading to the formation of keto acids. Subsequent β-oxidation of the carboxylic acid chain and cleavage of the cyclic structures would eventually lead to mineralization (complete degradation to CO2 and water). The specific microbial species and the environmental conditions (aerobic vs. anaerobic) would significantly influence the degradation pathway and rate.
Metabolism in Liver Fractions:
In vitro studies using liver fractions (e.g., microsomes, cytosol, or S9 fractions) are standard in drug metabolism research to simulate hepatic metabolism. These systems contain a wide range of phase I (e.g., CYP enzymes) and phase II (e.g., transferases) enzymes.
In such a system, this compound would likely undergo phase I metabolism as described in the previous section (hydrolysis and oxidation). The resulting metabolites, containing new functional groups like hydroxyl groups, could then undergo phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), would attach polar moieties (e.g., glucuronic acid, sulfate) to the molecule, increasing its water solubility and facilitating its excretion.
Interactive Data Table: Predicted Degradation Intermediates in Model Biological Systems
| System | Initial Step | Key Intermediates | Final Products |
| Microbial Cultures | Lactone hydrolysis, hydroxylation | γ-hydroxy acids, keto acids | CO2, H2O, biomass |
| Liver S9 Fractions | Lactone hydrolysis, oxidation | Hydroxylated metabolites, opened-ring acid | Glucuronide and sulfate (B86663) conjugates |
Advanced Analytical Methodologies for Research on 2 6 Oxaspiro 3.4 Octan 7 Yl Acetic Acid
High-Resolution Spectroscopic Techniques for Structural and Stereochemical Assignment
High-resolution spectroscopic techniques are indispensable for determining the intricate three-dimensional structure and absolute configuration of chiral molecules like "2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid."
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. While one-dimensional (1D) NMR provides initial information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), advanced two-dimensional (2D) NMR techniques are essential for assembling the complete molecular architecture of complex molecules.
For "this compound," 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively. These experiments help in piecing together the connectivity of the spirocyclic framework and the acetic acid side chain.
Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the stereochemistry. By identifying protons that are close in space, NOESY can reveal the relative configuration of stereocenters within the molecule. For instance, correlations between protons on the cyclobutane (B1203170) ring and the tetrahydrofuranone ring can help define the spatial arrangement of these fused ring systems.
Table 1: Key 2D NMR Correlations for Structural Elucidation of this compound
| 2D NMR Experiment | Information Obtained |
| COSY | Reveals scalar couplings between adjacent protons, establishing the spin systems within the cyclobutane and tetrahydrofuranone rings. |
| HSQC | Correlates each proton to its directly attached carbon, aiding in the assignment of carbon signals. |
| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds away), crucial for connecting different fragments of the molecule. |
| NOESY | Identifies through-space interactions between protons, providing insights into the relative stereochemistry and conformation of the molecule. |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination
The determination of the absolute configuration of a chiral molecule is a critical aspect of its characterization. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are highly sensitive techniques for this purpose. researchgate.net These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org
The experimental ECD and VCD spectra of "this compound" can be compared with theoretical spectra generated through quantum chemical calculations for a specific enantiomer. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.netrsc.org VCD, in particular, can be a reliable technique for assigning absolute configuration due to its sensitivity to the entire molecular structure. researchgate.net The main applications of ECD and VCD include the assignment of absolute configurations and conformational investigations. unipi.it
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For "this compound," the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | Broad band around 3300-2500 |
| C=O stretch (Carboxylic acid) | Around 1710 |
| C=O stretch (Lactone) | Around 1770 |
| C-O stretch (Ether and Ester) | In the range of 1300-1000 |
The precise positions of these bands can provide additional information about the molecular environment and potential hydrogen bonding.
Advanced Chromatographic Methods for Isolation, Purification, and Purity Assessment in Research
Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. For "this compound," reversed-phase HPLC would be a suitable method for assessing its purity by separating it from any non-polar or polar impurities.
Given the chiral nature of the molecule, chiral HPLC is the method of choice for separating its enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comnih.gov The choice of the appropriate CSP and mobile phase is critical for achieving good resolution. Polysaccharide-based CSPs are among the most versatile and frequently used for the separation of a wide range of chiral compounds. nih.govnih.gov Successful separation of the enantiomers is crucial for studying their individual biological activities and for ensuring the enantiomeric purity of a sample.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. "this compound" itself is not sufficiently volatile for direct GC analysis due to the presence of the carboxylic acid group. However, it can be converted into a more volatile derivative, such as a methyl ester, through a simple chemical reaction.
This derivatization process allows the compound to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. GC analysis of the derivatized compound can be used to assess its purity and to quantify its presence in a mixture. This approach has been successfully used for the analysis of related compounds like spironolactone (B1682167) metabolites. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Mechanistic Elucidation
High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool in the structural characterization of novel compounds, including this compound. Its capacity to provide highly accurate mass measurements, typically to within a few parts per million (ppm), allows for the unambiguous determination of elemental compositions, a critical step in the validation of a compound's molecular formula.
In the analysis of this compound (molecular formula C₉H₁₄O₃), HRMS provides a precise measurement of the molecule's mass. This is exemplified by the comparison between the calculated and experimentally observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. The high degree of accuracy achieved with HRMS instrumentation confirms the elemental composition and, by extension, the molecular formula of the synthesized compound.
A study detailing the synthesis of various oxa-spirocycles reported the HRMS data for this compound. The calculated m/z for the [M+H]⁺ ion was found to be in excellent agreement with the experimentally determined value, thereby validating its molecular formula. semanticscholar.org
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 157.0865 | 157.0862 |
Beyond molecular formula validation, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of a molecule. While specific fragmentation studies for this compound are not extensively detailed in the current literature, the fragmentation of related γ-lactone derivatives has been investigated. nih.govresearchgate.net These studies indicate that common fragmentation pathways for γ-butyrolactones include the loss of water (H₂O) and carbon monoxide (CO). researchgate.netresearchgate.net For this compound, it can be postulated that initial fragmentation would likely involve the loss of the acetic acid side chain, followed by characteristic cleavages of the spirocyclic lactone core. The high-resolution capabilities of the mass spectrometer would be crucial in identifying the elemental composition of each fragment ion, thereby enabling the proposal of detailed fragmentation mechanisms.
X-ray Crystallography and Solid-State Characterization of this compound and its Derivatives
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. The quality of the crystal and the resolution of the diffraction data are critical for obtaining an accurate structural model.
Below is a representative table of crystallographic data that could be obtained for a derivative of this compound. This data is hypothetical and serves to illustrate the type of information generated from an X-ray crystallographic study.
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₁₄O₃ |
| Formula weight | 170.20 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° b = 8.456(2) Å, β = 105.12(3)° c = 11.234(5) Å, γ = 90° |
| Volume | 928.1(6) ų |
| Z | 4 |
| Density (calculated) | 1.217 Mg/m³ |
The solid-state characterization would also include an analysis of intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the compound, including its melting point and solubility. For this compound, the carboxylic acid moiety would be expected to participate in hydrogen bonding, potentially leading to the formation of dimers or extended networks in the solid state.
Applications As a Building Block and Scaffold in Advanced Organic Synthesis
Utilization as a Chiral Building Block or Precursor for Asymmetric Synthesis
The inherent chirality of 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid and its derivatives makes them valuable starting materials for asymmetric synthesis. The stereodefined spirocyclic core serves as a template, allowing for the controlled introduction of new stereocenters.
One of the key applications lies in the synthesis of chiral γ-lactones. These motifs are prevalent in a wide array of biologically active natural products and pharmaceuticals. nii.ac.jprsc.org Asymmetric synthesis strategies often involve the enantioselective construction of the lactone ring, and the use of a pre-existing chiral building block like this compound can significantly streamline this process. For instance, the carboxylic acid functionality can be transformed into various other groups, enabling chain extension and the introduction of additional chiral centers with high diastereoselectivity.
Furthermore, the oxaspiro[3.4]octane skeleton can be strategically cleaved or rearranged to generate other complex chiral structures. The strain inherent in the four-membered oxetane (B1205548) ring can be exploited to drive stereospecific ring-opening reactions, yielding highly functionalized and stereochemically rich acyclic or macrocyclic compounds. The development of efficient methods for the enantioselective synthesis of chiral lactones is an active area of research, with techniques such as catalytic asymmetric hydrogenation of ketoesters and dynamic kinetic resolution of racemic γ-keto carboxylic acids providing access to these valuable compounds. rsc.orgrsc.org
Integration into the Total Synthesis of Complex Natural Products
The structural rigidity and defined stereochemistry of the this compound scaffold make it an attractive starting point for the total synthesis of complex natural products. Oxaspirolactones are recognized as ubiquitous structural motifs in a variety of natural products with diverse biological activities. nih.gov
The synthesis of natural products containing spirocyclic lactone cores often presents significant challenges due to the difficulty in constructing the spirocenter with the correct stereochemistry. By employing a pre-formed spirocyclic building block like this compound, synthetic chemists can circumvent these challenges and focus on the elaboration of the rest of the molecule. This approach, known as a chiron-based synthesis, has proven to be highly effective in the synthesis of numerous complex molecules.
Scaffold for Combinatorial Chemistry and Library Synthesis for Research Screening
The unique three-dimensional shape of this compound makes it an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. accessscience.com In drug discovery, exploring diverse chemical space is crucial for identifying new lead compounds. Spirocyclic scaffolds are particularly advantageous in this context because they introduce conformational rigidity and a higher fraction of sp3-hybridized carbons, which can lead to improved potency, selectivity, and pharmacokinetic properties. bldpharm.com
The carboxylic acid handle on the this compound scaffold provides a convenient attachment point for a variety of chemical "building blocks." Through techniques like split-and-pool synthesis, large libraries of compounds can be rapidly generated, where each member of the library shares the common spirocyclic core but differs in the substituents attached to the carboxylic acid. nih.gov
These libraries can then be screened against a wide range of biological targets to identify compounds with desired activities. The rigid nature of the spirocyclic scaffold helps to pre-organize the appended functional groups in a defined spatial orientation, which can enhance binding affinity and selectivity for a particular protein target.
Development of Novel Heterocyclic Systems from this compound
The reactivity of the lactone and carboxylic acid functionalities in this compound can be harnessed to construct novel heterocyclic systems. Heterocycles are fundamental components of many pharmaceuticals and agrochemicals, and the development of new methods for their synthesis is of great importance. mdpi.com
The carboxylic acid can be converted into an amide, ester, or other functional groups, which can then participate in intramolecular cyclization reactions to form new rings. For example, reaction with a bifunctional reagent containing both a nucleophile and an electrophile could lead to the formation of a fused or bridged heterocyclic system.
Future Directions and Emerging Research Avenues for 2 6 Oxaspiro 3.4 Octan 7 Yl Acetic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid and its derivatives could be significantly advanced through the adoption of modern synthesis technologies. Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability.
Automated synthesis platforms can further accelerate the exploration of the chemical space around this scaffold. sigmaaldrich.com By automating the synthesis and purification of a library of derivatives, researchers can rapidly generate compounds for structure-activity relationship (SAR) studies. synplechem.com These platforms, often utilizing pre-packaged reagents and standardized reaction protocols, can significantly reduce the time required for compound synthesis, from days or weeks to a matter of hours. sigmaaldrich.com
Table 1: Potential Advantages of Modern Synthesis Technologies for this compound Derivatives
| Technology | Potential Advantages | Relevant Findings |
| Flow Chemistry | Precise control over reaction parameters, improved safety for hazardous reactions, enhanced scalability, potential for multi-step synthesis and in-line purification. spirochem.com | Successful synthesis of hydroxy lactones has been demonstrated in flow systems. rsc.org |
| Automated Synthesis | Rapid generation of compound libraries for SAR studies, increased efficiency and throughput, reduced potential for human error. sigmaaldrich.com | Streamlined synthesis of diverse chemical entities, accelerating medicinal chemistry programs. synplechem.com |
Exploration of Novel Biological Targets and Therapeutic Hypotheses (Pre-clinical, in vitro/in silico)
Spirocyclic scaffolds are increasingly recognized for their potential in drug discovery due to their three-dimensional nature, which can lead to improved target specificity and better pharmacological properties. lifechemicals.com The this compound scaffold, in particular, combines a spirocyclic ether with a lactone and a carboxylic acid, functionalities that can interact with a variety of biological targets.
The presence of the oxaspirocycle is noteworthy, as the incorporation of oxygen into spirocyclic systems has been shown to improve physicochemical properties such as aqueous solubility and reduce lipophilicity, which are often desirable in drug candidates. nih.govrsc.org Various spirocyclic compounds have demonstrated a wide range of biological activities. For instance, diazaspiro[3.4]octane derivatives have been identified as potent agents against malaria, hepatitis B, cancer, and diabetes. ebi.ac.uknih.govmdpi.com Spiro-lactones are also a well-established class of compounds with diverse biological activities. nii.ac.jp
Future research could involve screening this compound and its analogs against a panel of biological targets. In silico screening methods, such as molecular docking, can be employed to generate initial hypotheses about potential protein targets by computationally predicting the binding affinity of the compound to various protein structures. nih.govbiosolveit.de These computational predictions can then be validated through in vitro assays. Given the structural features of the molecule, potential therapeutic areas for investigation could include infectious diseases, oncology, and metabolic disorders.
Table 2: Potential Therapeutic Areas for this compound Based on Analogous Structures
| Structural Motif | Known Biological Activities of Analogs | Potential Therapeutic Areas for Investigation |
| Spirocycle | Antimalarial, antiviral (Hepatitis B), anticancer, antidiabetic activities. ebi.ac.uknih.govmdpi.com | Infectious diseases, Oncology, Metabolic disorders |
| Oxaspirocycle | Improved physicochemical properties (solubility, lipophilicity). nih.govrsc.org | General drug discovery (improved pharmacokinetics) |
| γ-Lactone | Diverse biological activities, including antimicrobial and anticancer. nii.ac.jp | Infectious diseases, Oncology |
Advanced Materials Science Applications (e.g., optoelectronics, polymers)
The rigid and well-defined three-dimensional structure of spirocyclic compounds makes them attractive building blocks for advanced materials. Spiro compounds, particularly those with extended π-systems like spirobifluorene, have been extensively investigated for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their high thermal stability and ability to form stable amorphous films. researchgate.net While this compound itself is not a chromophore, it could serve as a scaffold for the attachment of photoactive groups, potentially leading to novel materials with interesting optical and electronic properties. rsc.orgaip.orgmdpi.com
In the realm of polymer science, the incorporation of spirocyclic units into polymer backbones can impart unique properties. For example, spiro-orthoesters are known to undergo ring-opening polymerization with expansion in volume, which is a highly desirable property for applications such as dental composites and precision castings. researchgate.net The rigid nature of the spirocyclic core in this compound could be exploited to create polymers with high glass transition temperatures and enhanced thermal stability. researchgate.net The carboxylic acid functionality provides a handle for polymerization or for grafting onto other polymer chains. Furthermore, the use of spirocyclic monomers derived from natural products is a growing area of research for the development of sustainable and recyclable polymers. acs.orgnih.gov The potential for this compound to act as a monomer in the synthesis of novel polyesters or polyamides with unique architectures and properties warrants further investigation. The stereolithographic 3D printing of polymers from spirocyclic monomers is also an emerging field. rsc.orgrsc.org
Development of Supramolecular Assemblies and Nanostructures Involving this compound
Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful approach to the bottom-up fabrication of complex and functional nanostructures. The this compound molecule possesses several features that make it an interesting candidate for the construction of supramolecular assemblies.
The carboxylic acid group is a versatile functional group for forming strong and directional hydrogen bonds. This could enable the self-assembly of the molecule into various well-defined architectures, such as dimers, chains, or more complex networks. Furthermore, the spirocyclic core can influence the packing of the molecules in the solid state, potentially leading to the formation of porous materials or materials with interesting host-guest properties. The development of spiroligomer-based macrocycles has demonstrated the potential of spiro compounds in creating defined nanostructures. temple.edu By designing and synthesizing derivatives of this compound with additional recognition motifs, it may be possible to program their self-assembly into specific nanostructures with tailored functions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid, and how can reaction yields be improved?
- Methodological Answer : Synthesis of spirocyclic compounds often involves cyclization reactions using catalysts like Lewis acids (e.g., BF₃·Et₂O) or transition-metal-mediated protocols. For analogous spiro structures (e.g., Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate), multi-step pathways combining ketone cyclization with carboxylate esterification are common . To improve yields, optimize reaction parameters (temperature, solvent polarity, and stoichiometry) and employ purification techniques like flash chromatography or recrystallization. Monitoring intermediates via thin-layer chromatography (TLC) or LC-MS ensures stepwise fidelity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and spirocyclic connectivity. For example, quaternary carbons in the spiro center show distinct shifts (e.g., 100–120 ppm in ¹³C NMR) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies for structurally related compounds (e.g., 2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid) show pH-dependent degradation. Use accelerated stability testing:
- Conditions : pH 1–12 buffers, 25–60°C, monitored via HPLC over 7–30 days.
- Key Metrics : Degradation products quantified using area-under-the-curve (AUC) analysis.
- Findings : Stability is optimal at pH 4–6; hydrolysis of the spiro ring occurs under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Use the compound’s 3D structure (PubChem CID-derived coordinates) and optimize force fields for spiro systems .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetic acid moiety may act as a hydrogen-bond donor .
- Validation : Compare computational results with experimental kinetics (e.g., surface plasmon resonance for binding affinity) .
Q. What strategies resolve contradictory data between in vitro bioactivity and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding. Low solubility or rapid hepatic clearance often explains discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, ester hydrolysis in vivo may reduce efficacy if the parent compound is the active form .
- Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from animal models .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclization to enhance enantiomeric excess (ee) .
- Process Optimization :
- Table : Key Parameters for Pilot-Scale Synthesis
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 50 mL | 50 L |
| Cooling Rate | Rapid (ice bath) | Gradual (jacketed reactor) |
| Mixing Efficiency | Magnetic stirrer | Overhead mechanical |
| Yield | 60–70% | 50–65% |
- Critical Note : Shear forces in large reactors may induce racemization; monitor ee via polarimetry .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and X-ray crystallography data regarding the spirocyclic conformation?
- Methodological Answer :
- Dynamic NMR : Probe ring-flipping kinetics at variable temperatures. For example, coalescence temperatures >100°C suggest rigid spiro structures .
- X-ray Refinement : Compare crystallographic data (e.g., Cambridge Structural Database entries) with computational models (Mercury Software). Discrepancies may arise from crystal packing effects .
- Hybrid Approach : Use solid-state NMR to bridge solution- and solid-phase data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
